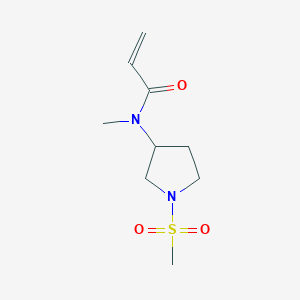![molecular formula C8H17ClN2 B2776666 (3R,8aR)-3-methyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride CAS No. 2230901-08-1](/img/structure/B2776666.png)
(3R,8aR)-3-methyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,8aR)-3-methyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride is a nitrogen-containing heterocyclic compound. It is characterized by its unique structure, which includes a pyrrole ring fused with a pyrazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,8aR)-3-methyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride typically involves cyclization reactions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, cyclization can be achieved using trifluoroacetic acid as a catalyst under microwave conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by cyclization. The use of eco-friendly and efficient methods, such as one-pot synthesis, is also explored to enhance yield and reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
(3R,8aR)-3-methyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogens for substitution reactions. The conditions for these reactions vary, with some requiring specific temperatures, pressures, or catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in halogenated derivatives .
Aplicaciones Científicas De Investigación
(3R,8aR)-3-methyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products and materials
Mecanismo De Acción
The mechanism of action of (3R,8aR)-3-methyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrrolopyrazine derivatives, such as:
- Pyrrolo[1,2-a]pyrazine
- Pyrrolo[2,3-b]pyrazine
- Pyrrolo[2,3-d]pyrimidine
Uniqueness
(3R,8aR)-3-methyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride is unique due to its specific stereochemistry and the presence of the dihydrochloride salt form. This unique structure may confer distinct biological activities and properties compared to other similar compounds .
Propiedades
Número CAS |
2230901-08-1 |
|---|---|
Fórmula molecular |
C8H17ClN2 |
Peso molecular |
176.69 g/mol |
Nombre IUPAC |
(3R,8aR)-3-methyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;hydrochloride |
InChI |
InChI=1S/C8H16N2.ClH/c1-7-6-10-4-2-3-8(10)5-9-7;/h7-9H,2-6H2,1H3;1H/t7-,8-;/m1./s1 |
Clave InChI |
WEPJUJKKADFQPF-SCLLHFNJSA-N |
SMILES |
CC1CN2CCCC2CN1.Cl.Cl |
SMILES isomérico |
C[C@@H]1CN2CCC[C@@H]2CN1.Cl |
SMILES canónico |
CC1CN2CCCC2CN1.Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(6-ethylbenzo[d]thiazol-2-yl)-5-(furan-2-yl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1H-pyrrol-2(5H)-one](/img/structure/B2776583.png)


![N-(5-chloro-2,4-dimethoxyphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2776588.png)
![N-(5-((3-fluorobenzyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2776589.png)

![2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-1-(4-benzylpiperidin-1-yl)ethanone oxalate](/img/structure/B2776593.png)

![4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(2-methoxybenzyl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2776598.png)
![N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}cyclopentanecarboxamide](/img/structure/B2776599.png)



![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2776605.png)
